2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
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Overview
Description
The compound contains several functional groups including a benzimidazole ring, a nitro group (-NO2), a trifluoromethyl group (-CF3), and a benzyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced to compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Scientific Research Applications
Antimicrobial and Anticancer Agents
Compounds containing the benzimidazole moiety, including derivatives similar to the specified chemical, have been explored for their antimicrobial and anticancer properties. Notably, N,2,6-trisubstituted 1H-benzimidazole derivatives were designed, synthesized, and evaluated in vitro, revealing potent antibacterial compounds against methicillin-susceptible and resistant Staphylococcus aureus. Furthermore, these compounds exhibited the ability to kill various cancer cell lines such as HepG2, MDA-MB-231, MCF7, RMS, and C26 with low µM IC50 values. Computational ADMET profiling and docking studies were also conducted to assess potential protein targets responsible for their biological activities, highlighting the pharmacological potential of these compounds (Pham et al., 2022).
Ring-Ring Interconversions
Another study focused on ring-ring interconversions involving compounds structurally related to the specified chemical. This work aimed to investigate the effect of substituents on the thiazole moiety in the ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles with hydrochloric acid. The outcomes of these reactions could potentially introduce new tricyclic systems with quasi-planar geometry, suggesting promising pharmacological applications (Billi et al., 2000).
Synthesis and Evaluation of Novel Derivatives
Further research involved the synthesis and evaluation of novel 2-substituted-1H-benzimidazole derivatives, showcasing the versatility of these compounds in creating various structures with potential antimicrobial activity. This underlines the significance of the benzimidazole moiety in developing new therapeutic agents (Abdellatif et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with a similar trifluoromethyl group have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is hypothesized that the compound may interact with its targets, possibly leading to changes in the function of the target proteins or enzymes .
Biochemical Pathways
It is likely that the compound’s interaction with its targets could influence various downstream effects, potentially altering cellular processes .
Pharmacokinetics
The compound’s bioavailability, which is influenced by these properties, is crucial for its efficacy .
Result of Action
Based on its potential targets, it may influence the function of peripheral sensory trigeminal nerves .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-nitro-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O3/c22-16-6-4-14(5-7-16)20-26-18-9-8-17(28(29)30)11-19(18)27(20)31-12-13-2-1-3-15(10-13)21(23,24)25/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPNIWIAVMOVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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